molecular formula C10H16BrClN2O2S2 B3239166 N-(4-aminocyclohexyl)-5-bromothiophene-2-sulfonamide hydrochloride CAS No. 1420800-48-1

N-(4-aminocyclohexyl)-5-bromothiophene-2-sulfonamide hydrochloride

Cat. No.: B3239166
CAS No.: 1420800-48-1
M. Wt: 375.7 g/mol
InChI Key: LSJMNCXEZSYVOU-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-5-bromothiophene-2-sulfonamide hydrochloride is a sulfonamide derivative characterized by a brominated thiophene core linked to a 4-aminocyclohexyl moiety via a sulfonamide bridge. This compound is of interest in medicinal chemistry due to sulfonamides' well-documented roles as enzyme inhibitors, particularly in targeting proteins like carbonic anhydrases, proteases, or receptors. Its hydrochloride salt form improves solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

N-(4-aminocyclohexyl)-5-bromothiophene-2-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2S2.ClH/c11-9-5-6-10(16-9)17(14,15)13-8-3-1-7(12)2-4-8;/h5-8,13H,1-4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJMNCXEZSYVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NS(=O)(=O)C2=CC=C(S2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-48-1
Record name 2-Thiophenesulfonamide, N-(4-aminocyclohexyl)-5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-(4-Aminocyclohexyl)-5-bromothiophene-2-sulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Thienyl ring : A thiophene ring substituted with a bromine atom at the 5-position.
  • Amino group : An amino group attached to a cyclohexyl moiety, enhancing its interaction with biological targets.
  • Sulfonamide functionality : This group is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes involved in inflammatory pathways and viral replication.

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrases, which are crucial in maintaining acid-base balance and are implicated in tumorigenesis and inflammation.
  • Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity against flaviviruses, potentially through the inhibition of viral replication mechanisms .

Antiviral Activity

A study highlighted the effectiveness of this compound against flavivirus infections. The compound demonstrated significant antiviral effects in vitro, suggesting its potential as a therapeutic agent for diseases caused by these viruses .

Anti-Inflammatory Effects

Research has shown that compounds similar to this compound possess anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and reduce tissue damage associated with chronic inflammation .

Case Studies

  • Flavivirus Inhibition : In a controlled laboratory setting, researchers tested various concentrations of this compound against dengue virus. Results indicated a dose-dependent reduction in viral load, supporting its potential use in treating flavivirus infections .
  • Chronic Inflammation Model : Animal models used to study rheumatoid arthritis showed that treatment with this compound led to decreased levels of inflammatory markers and improved joint function, suggesting therapeutic benefits in inflammatory diseases .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntiviralInhibition of viral replication
Anti-inflammatoryInhibition of cytokine production
Enzyme inhibitionCarbonic anhydrase inhibition

Comparison with Similar Compounds

Structural Differences :

  • Core Heterocycle: The target compound features a thiophene ring, whereas analogs such as N-(4-aminocyclohexyl)pyrimidine-4-carboxamide () utilize a pyrimidine core. Thiophene’s sulfur atom contributes to distinct electronic properties and π-stacking interactions compared to pyrimidine’s nitrogen-rich aromatic system.
  • Functional Groups : The sulfonamide group in the target compound differs from the carboxamide in pyrimidine derivatives, altering hydrogen-bonding capabilities and steric bulk.

N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide hydrochloride

Structural Differences :

  • Aromatic System : The target compound’s thiophene contrasts with the naphthalene ring in this analog (). Naphthalene’s larger aromatic surface area may improve hydrophobic interactions but reduce solubility.
  • Substituents : A bromine atom (electron-withdrawing) on the thiophene versus chlorine (less polarizable) on the naphthalene may influence electronic properties and binding kinetics.
  • Aminoalkyl Chain: The 4-aminocyclohexyl group (rigid, cyclic) in the target compound vs. a linear 6-aminohexyl chain (flexible) could affect membrane permeability and target engagement.

Physicochemical Properties :

  • The hydrochloride salt form in both compounds enhances aqueous solubility.

Research Findings and Limitations

  • Biological Activity : While pyrimidine-4-carboxamide derivatives demonstrate CD38 inhibition (), the target compound’s thiophene sulfonamide structure may favor different targets, such as carbonic anhydrases or kinases, based on sulfonamide pharmacophores.
  • Synthetic Utility : The naphthalenesulfonamide analog () is marketed as an intermediate, suggesting the target compound could also serve in synthesizing bioactive molecules.
  • Data Gaps: No direct comparative studies on potency, selectivity, or pharmacokinetics were identified in the provided evidence. Further experimental validation is required to establish structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-aminocyclohexyl)-5-bromothiophene-2-sulfonamide hydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-bromothiophene-2-sulfonyl chloride with 4-aminocyclohexylamine under basic conditions, followed by hydrochlorination. For alkylation or functionalization, LiH in DMF with alkyl bromides has been used for similar sulfonamide derivatives, ensuring controlled reaction times and solvent selection to optimize yield .
  • Key Considerations : Monitor reaction progress via TLC and purify via recrystallization (e.g., methanol) to isolate the hydrochloride salt .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopic Techniques :

  • NMR : Analyze 1H^1H/13C^{13}C NMR for amine protons (δ 1.5–2.5 ppm) and sulfonamide group (δ 3.0–3.5 ppm).
  • MS : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peak at m/z 423.3).
    • Crystallography : X-ray diffraction can resolve structural ambiguities, such as cyclohexyl ring conformation and sulfonamide bond angles, as demonstrated for related sulfonamides .

Q. What safety precautions are critical for handling this compound?

  • Hazards : Potential acute toxicity (H300/H310), flammability (H220), and environmental risks (H410).
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Optimization Strategies :

  • Solvent Selection : DMF enhances solubility of intermediates but may require thorough removal during purification .
  • Catalysis : Brønsted acidic ionic liquids (e.g., [HMIm]BF4_4) can accelerate sulfonamide formation while reducing side reactions .
    • Data-Driven Adjustments : Adjust stoichiometry of LiH and alkyl bromides to minimize byproducts; target yields >80% via iterative HPLC analysis .

Q. What in vitro models are suitable for evaluating its antitumor activity, and how are IC50_{50} values determined?

  • Experimental Design :

  • Cell Lines : Test against melanoma (UACC-257), leukemia (HL-60), and colon cancer (HCT-116) cell lines using MTT assays.
  • Dosage : Prepare serial dilutions (0.01–10 µM) and incubate for 48–72 hours.
    • Results : Similar sulfonamide derivatives showed GI50_{50} values as low as 0.03 µM against UACC-257, with selectivity indices calculated against non-cancerous fibroblasts .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

  • Resolution Workflow :

Compare experimental X-ray data (e.g., C–S bond lengths: 1.76–1.80 Å) with DFT-optimized structures.

Validate using Hirshfeld surface analysis to identify packing effects or hydrogen-bonding distortions .

  • Case Study : Discrepancies in sulfonamide torsion angles were resolved by re-measuring at low temperature (100 K) to reduce thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminocyclohexyl)-5-bromothiophene-2-sulfonamide hydrochloride
Reactant of Route 2
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N-(4-aminocyclohexyl)-5-bromothiophene-2-sulfonamide hydrochloride

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